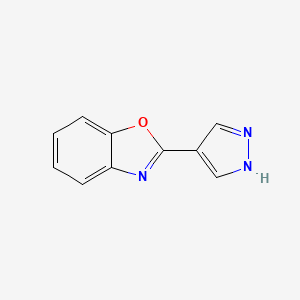

2-(1H-pyrazol-4-yl)-1,3-benzoxazole

Description

Significance of Heterocyclic Scaffolds in Modern Medicinal Chemistry

The Benzoxazole (B165842) Moiety as a Privileged Scaffold in Bioactive Molecules

The benzoxazole ring system, formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in compounds exhibiting a broad spectrum of biological activities. researchgate.net The lipophilic nature of the benzoxazole core facilitates its interaction with hydrophobic pockets in target proteins. researchgate.net

Derivatives of benzoxazole have been reported to possess a wide array of pharmacological properties, including:

Anticancer mdpi.com

Antimicrobial mdpi.com

Antiviral mdpi.com

Anti-inflammatory mdpi.com

Antioxidant mdpi.com

The structural rigidity and planarity of the benzoxazole system provide a well-defined framework for the attachment of various functional groups, allowing for the systematic exploration of structure-activity relationships.

The Pyrazole (B372694) Moiety as a Key Pharmacophore in Chemical Biology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another key pharmacophore in chemical biology. globalresearchonline.net Pyrazole and its derivatives are known to exhibit a diverse range of biological activities, making them attractive targets for drug discovery programs. globalresearchonline.net The presence of two nitrogen atoms in the pyrazole ring allows for multiple points of interaction with biological targets through hydrogen bonding.

Some of the notable pharmacological activities associated with pyrazole-containing compounds include:

Anti-inflammatory globalresearchonline.net

Anticancer globalresearchonline.net

Antimicrobial globalresearchonline.net

Antiviral globalresearchonline.net

Analgesic globalresearchonline.net

The versatility of the pyrazole scaffold is further highlighted by its presence in several clinically approved drugs.

Rationale for the Investigation of 2-(1H-pyrazol-4-yl)-1,3-benzoxazole and its Derivatives

The rationale for investigating hybrid molecules like this compound is rooted in the principle of molecular hybridization. This strategy involves the combination of two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. The goal is to leverage the individual strengths of each scaffold to develop compounds with improved efficacy, selectivity, or pharmacokinetic properties.

In the case of this compound, the fusion of the benzoxazole and pyrazole moieties is expected to yield a molecule with a unique three-dimensional structure and electronic distribution. This, in turn, could lead to novel interactions with biological targets that are not achievable with either scaffold alone. A significant impetus for the investigation of this particular hybrid structure came from a high-throughput screening campaign that identified a similar compound, 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, as a novel hit for inhibiting G-protein-coupled receptor kinase-2 and -5, which are therapeutic targets for cardiovascular disease. nih.gov This finding highlighted the potential of the pyrazole-benzoxazole scaffold as a promising starting point for the development of new therapeutic agents.

Overview of Current Research Landscape on Pyrazole-Benzoxazole Hybrid Structures

The current research landscape for pyrazole-benzoxazole hybrid structures is dynamic, with a growing number of studies exploring their synthesis and biological evaluation. A significant focus of this research has been on the development of novel anticancer and antimicrobial agents. The combination of the pyrazole and benzoxazole rings has been shown to result in compounds with potent biological activities against a range of cancer cell lines and microbial pathogens. nih.govnih.gov

Recent studies have demonstrated that the introduction of various substituents on both the pyrazole and benzoxazole rings can significantly influence the biological activity of the resulting hybrid molecules. This allows for the fine-tuning of their properties to achieve greater potency and selectivity. For instance, the synthesis of new benzimidazole-pyrazole hybrids has been reported, with some compounds showing notable antimicrobial and antibiofilm activities. nih.govnih.gov

The anticancer potential of these hybrid molecules is also an active area of investigation. nih.gov Researchers are exploring the ability of pyrazole-benzoxazole derivatives to inhibit key enzymes involved in cancer progression and to induce apoptosis in cancer cells. The development of pyrazole-based hybrid heteroaromatics has shown promise, with some compounds exhibiting significant antiproliferative activity against lung cancer cells. nih.gov

Below are tables summarizing some of the reported biological activities of pyrazole-benzoxazole and related hybrid structures:

Table 1: Anticancer Activity of Pyrazole-Benzoxazine Hybrid Derivatives nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

| 22 | MCF7 | 3.14 |

| A549 | 2.82 | |

| HeLa | 4.56 | |

| PC3 | 5.12 | |

| 23 | MCF7 | 4.21 |

| A549 | 3.98 | |

| HeLa | 6.28 | |

| PC3 | 5.74 |

Table 2: Antimicrobial Activity of Benzofuran-Pyrazole Hybrid Derivatives researchgate.net

| Compound | Bacterial Strain | MIC (µg/mL) |

| 5c (3,4,5-trimethoxy) | Pseudomonas aeruginosa | Significant Activity |

| Staphylococcus aureus | Significant Activity | |

| Bacillus subtilis | Significant Activity | |

| Escherichia coli | Significant Activity | |

| 5j (4-chloro) | Pseudomonas aeruginosa | Significant Activity |

| Staphylococcus aureus | Significant Activity | |

| Bacillus subtilis | Significant Activity | |

| Escherichia coli | Significant Activity |

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPKSLZVTSFHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CNN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Derivatization Strategies

Diverse Synthetic Approaches to the 2-(1H-pyrazol-4-yl)-1,3-benzoxazole Core

Cyclization Reactions and Precursor Chemistry

The most common and direct method for the synthesis of 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. In the context of this compound, this involves the reaction of a 2-aminophenol with a 1H-pyrazole-4-carboxylic acid or its corresponding acyl chloride or ester. This approach is highly modular, allowing for the introduction of various substituents on either the benzoxazole (B165842) or the pyrazole (B372694) ring by selecting appropriately substituted precursors.

The reaction is typically promoted by dehydrating agents or proceeds under acidic conditions to facilitate the intramolecular cyclization of the intermediate N-(2-hydroxyphenyl)amide. A variety of catalysts, including mineral acids, Lewis acids, and solid-supported catalysts, have been employed to improve reaction rates and yields.

Table 1: Examples of Precursors for Cyclization Reactions

| 2-Aminophenol Precursor | Pyrazole Precursor | Resulting Substituents on Core Scaffold |

| 2-Aminophenol | 1H-Pyrazole-4-carboxylic acid | Unsubstituted |

| 4-Methyl-2-aminophenol | 1-Methyl-1H-pyrazole-4-carbonyl chloride | 5-Methyl on benzoxazole, 1-Methyl on pyrazole |

| 4-Chloro-2-aminophenol | 1-Phenyl-1H-pyrazole-4-carboxylic acid | 5-Chloro on benzoxazole, 1-Phenyl on pyrazole |

| 5-Nitro-2-aminophenol | 3-Methyl-1H-pyrazole-4-carboxylic acid | 6-Nitro on benzoxazole, 3-Methyl on pyrazole |

An alternative cyclization strategy involves the reaction of a 2-aminophenol with a pyrazole-4-carboxaldehyde. This condensation forms a Schiff base intermediate, which can then undergo oxidative cyclization to afford the desired benzoxazole ring. Various oxidizing agents, including iodine, manganese dioxide, and aerobic oxygen with a suitable catalyst, can be utilized for this transformation.

Multi-Component Reactions in Benzoxazole-Pyrazole Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry by minimizing waste and energy consumption. While a direct one-pot, multi-component synthesis of the this compound core from simple starting materials is not widely reported, MCRs can be strategically employed to construct one of the heterocyclic rings, which is then elaborated in subsequent steps.

For instance, the pyrazole ring can be readily synthesized via a three-component reaction involving a hydrazine (B178648), a 1,3-dicarbonyl compound, and an aldehyde. The resulting pyrazole derivative, bearing a suitable functional group at the 4-position (e.g., a carboxylic acid or aldehyde), can then be used in a subsequent cyclization reaction with a 2-aminophenol as described in the previous section. This approach allows for the rapid generation of a library of pyrazole precursors for the synthesis of a diverse range of 2-(1H-pyrazol-4-yl)-1,3-benzoxazoles.

Heterocycle Annulation and Fusion Techniques

Annulation and fusion strategies provide another avenue for the construction of the benzoxazole-pyrazole hybrid system. These methods involve the formation of one of the heterocyclic rings onto a pre-existing ring system. An example of such a technique is the amine-catalyzed [4+1] annulation reaction. In a potential application of this methodology, a suitably N-protected 2-aminophenol could react with an ynal bearing a pyrazole moiety. This cascade process, involving conjugate additions, could lead to the formation of the benzoxazole ring directly attached to the pyrazole.

Another approach could involve the fusion of a pyrazole ring onto a benzoxazole precursor. For example, a 2-(hydrazinyl)benzoxazole could be reacted with a 1,3-dielectrophilic species to construct the pyrazole ring. The regioselectivity of such a reaction would be a critical factor to control.

Functional Group Modifications and Strategic Derivatization of the this compound Scaffold

Once the core this compound scaffold is synthesized, its chemical properties can be fine-tuned, and its utility in various research applications can be expanded through functional group modifications and strategic derivatization. These modifications can be targeted at either the benzoxazole or the pyrazole ring system.

Substituent Effects on Synthetic Yield and Purity

The nature of the substituents on both the 2-aminophenol and the pyrazole precursors can significantly influence the yield and purity of the final this compound product. Electron-donating groups on the 2-aminophenol ring generally facilitate the initial nucleophilic attack on the pyrazole carbonyl group, potentially increasing the reaction rate. Conversely, strong electron-withdrawing groups on the 2-aminophenol can decrease its nucleophilicity, leading to slower reaction times and potentially requiring harsher conditions, which may lead to side reactions and lower purity.

Table 2: General Substituent Effects on Cyclization Reactions

| Substituent Position | Electronic Effect | Predicted Impact on Yield/Purity | Rationale |

| Benzoxazole Ring (from 2-aminophenol) | Electron-donating (e.g., -CH₃, -OCH₃) | Generally positive | Increased nucleophilicity of the amino group. |

| Benzoxazole Ring (from 2-aminophenol) | Electron-withdrawing (e.g., -Cl, -NO₂) | Potentially negative | Decreased nucleophilicity of the amino group, may require more forcing conditions. |

| Pyrazole Ring | Electron-withdrawing (e.g., -CF₃) | Generally positive for reaction rate | Increased electrophilicity of the carbonyl carbon in the pyrazole precursor. |

| Pyrazole Ring | Electron-donating (e.g., -CH₃) | May decrease reaction rate | Decreased electrophilicity of the carbonyl carbon in the pyrazole precursor. |

It is important to note that steric hindrance from bulky substituents on either precursor can also negatively impact reaction rates and yields by impeding the approach of the reacting species.

Targeted Chemical Transformations for Enhanced Research Efficacy

Strategic derivatization of the this compound scaffold is crucial for optimizing its properties for specific research applications, such as biological screening or materials science.

One key position for modification is the N-1 position of the pyrazole ring. If the synthesis is performed with an unsubstituted pyrazole, the resulting N-H can be alkylated, acylated, or arylated to introduce a wide variety of functional groups. This allows for the exploration of structure-activity relationships and the introduction of moieties that can modulate solubility, cell permeability, or binding affinity to a biological target.

Another avenue for derivatization is the electrophilic substitution on the benzoxazole ring, although the reactivity of this ring system is generally lower than that of benzene (B151609). Halogenation, nitration, and Friedel-Crafts reactions could potentially be employed to introduce substituents at available positions on the benzene ring of the benzoxazole moiety.

Furthermore, if the initial synthesis utilized precursors with functional groups such as esters, nitro groups, or halogens, these can be further transformed. For example, a nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions. An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. These transformations significantly expand the chemical space that can be explored around the core scaffold, enhancing its potential for discovery in various scientific fields.

Green Chemistry Principles in the Synthesis of Benzoxazole-Pyrazole Systems

The growing emphasis on environmental sustainability has propelled the adoption of green chemistry principles in the synthesis of complex heterocyclic systems like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of benzoxazole-pyrazole synthesis, this translates to the use of alternative energy sources, minimizing waste, and employing safer solvents and reaction conditions. Methodologies such as microwave-assisted synthesis, ultrasound promotion, mechanochemistry, and the use of solvent-free or green solvent systems like deep eutectic solvents (DES) have emerged as powerful tools to achieve these goals, often leading to improved yields, shorter reaction times, and simpler purification processes. mdpi.com

Microwave irradiation has become a widely adopted technique in organic synthesis due to its ability to rapidly and efficiently heat reaction mixtures through direct coupling of microwave energy with the molecules present. eurekaselect.com This internal and uniform heating often leads to a dramatic reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. eurekaselect.comdergipark.org.tr

In the synthesis of benzoxazole systems, microwave-assisted methods have been successfully employed for the crucial cyclization step. For instance, the direct coupling of carboxylic acids with 2-aminophenol can be achieved under microwave conditions without the need for metal catalysts or solvents. Research on the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, structurally related to this compound, has demonstrated the efficacy of this approach. The aerobic oxidative cyclocondensation of Schiff bases to form the benzoxazole ring was achieved in 3 hours at 50°C using a microwave power of 600 W, resulting in high yields. mdpi.com Similarly, the formation of the Schiff base precursors themselves was accelerated, requiring only 5 minutes under the same microwave conditions. mdpi.com These findings highlight the potential of microwave-assisted synthesis to create benzoxazole-pyrazole hybrids more efficiently and sustainably.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzoxazole Precursors mdpi.com

| Step | Method | Conditions | Time |

|---|---|---|---|

| Schiff Base Formation | Conventional | Room Temperature | 1 hour |

| Microwave-Assisted | 600 W, 30°C | 5 minutes | |

| Benzoxazole Formation | Conventional | Room Temperature | 7-9 hours |

| Microwave-Assisted | 600 W, 50°C | 3 hours |

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. nih.govnih.gov This energy-efficient method can often reduce reaction times, improve yields, and enable reactions to proceed under milder conditions, sometimes even in aqueous media or without catalysts. mdpi.comresearchgate.net

The synthesis of both pyrazole and benzoxazole heterocycles has benefited from ultrasound promotion. Studies have shown that ultrasound irradiation can facilitate the synthesis of pyrazole and isoxazole derivatives, leading to high yields and shorter reaction times. nih.gov For the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, ultrasound-assisted techniques have proven highly effective. The formation of Schiff base intermediates was completed in just 5 minutes at 50°C. mdpi.com Subsequently, the cyclocondensation to the final benzoxazole products was achieved in 2 hours at the same temperature, a significant improvement over the 7-9 hours required by conventional methods. mdpi.com This demonstrates that ultrasound promotion is a viable and efficient strategy for assembling the core structures of benzoxazole-pyrazole compounds.

Table 2: Ultrasound-Promoted Synthesis Conditions for Benzoxazole Systems mdpi.com

| Synthetic Step | Temperature | Reaction Time |

|---|---|---|

| Schiff Base Formation | 50°C | 5 minutes |

| Benzoxazole Formation (Cyclocondensation) | 50°C | 2 hours |

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions, often in the absence of a solvent. This solvent-free approach aligns perfectly with the principles of green chemistry by eliminating solvent waste, which is a major contributor to the environmental impact of chemical processes. The high-pressure and shear forces generated during milling can break and form chemical bonds, leading to efficient and rapid transformations.

This technique has been successfully applied to the synthesis of benzoxazole derivatives. In a study on 2-(3,4-disubstituted phenyl)benzoxazoles, both the initial condensation to form the Schiff base and the subsequent oxidative cyclization to the benzoxazole ring were carried out using mechanochemical methods. mdpi.com The reactions were performed at a frequency of 14 Hz. The Schiff base formation was complete within 5 minutes, while the final cyclization step to the benzoxazole product took 2 hours, yielding excellent results without the need for bulk solvents. mdpi.com The application of mechanochemistry represents a highly sustainable pathway for the synthesis of benzoxazole-pyrazole scaffolds.

Table 3: Mechanochemical Synthesis Parameters for Benzoxazole Derivatives mdpi.com

| Synthetic Step | Frequency | Reaction Time |

|---|---|---|

| Schiff Base Formation | 14 Hz | 5 minutes |

| Benzoxazole Formation (Cyclocondensation) | 14 Hz | 2 hours |

Eliminating volatile organic compounds (VOCs) is a cornerstone of green synthesis. This can be achieved through entirely solvent-free reactions or by replacing traditional solvents with environmentally benign alternatives like deep eutectic solvents (DES). Solvent-free synthesis of benzoxazoles has been reported using catalysts such as a reusable Brønsted acidic ionic liquid gel, which facilitated the reaction of 2-aminophenol and benzaldehyde at 130°C. acs.org

Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a liquid with a melting point significantly lower than that of its individual components. researchgate.netrsc.org They are attractive green solvents due to their low toxicity, biodegradability, low cost, and simple preparation. researchgate.net DESs have been effectively used as reaction media for the synthesis of pyrazole derivatives, often accelerating reaction rates and simplifying product isolation. researchgate.netbohrium.com For example, a DES composed of glycerol and potassium carbonate has been used as a base-catalytic medium for the synthesis of benzothiazole-tethered pyrazoles. bohrium.comresearchgate.net In the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, a DES was employed as the reaction medium. mdpi.com The formation of the Schiff base intermediate was achieved in 5 minutes at 40°C, and the subsequent cyclization to the benzoxazole product was completed in 3 hours at the same temperature, demonstrating the utility of DES as an effective and green reaction medium. mdpi.com

Table 4: Reaction Times for Benzoxazole Synthesis in a Deep Eutectic Solvent (DES) mdpi.com

| Synthetic Step | Temperature | Reaction Time |

|---|---|---|

| Schiff Base Formation | 40°C | 5 minutes |

| Benzoxazole Formation (Cyclocondensation) | 40°C | 3 hours |

Structure Activity Relationship Sar Investigations of 2 1h Pyrazol 4 Yl 1,3 Benzoxazole Derivatives

Positional and Substituent Effects on Biological Research Outcomes

The biological profile of 2-(1H-pyrazol-4-yl)-1,3-benzoxazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole (B372694) and benzoxazole (B165842) rings. Strategic modifications can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties.

Role of Substituents on the Pyrazole Ring in Modulating Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple positions for substitution, each playing a critical role in the molecule's interaction with biological targets. researchgate.net Research has shown that modifications at the N1, C3, and C5 positions of the pyrazole moiety are particularly influential.

The N1 position of the pyrazole ring is a frequent target for modification to enhance biological activity. For instance, the introduction of an aryl group, particularly a phenyl group at the N1 position, is a common feature in many biologically active pyrazole-thiazole derivatives with antimicrobial properties. capes.gov.brmdpi.com In the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, modifying the alkyl substituent at the N1 position was found to be effective in improving metabolic properties. Specific branched alkyl groups like isobutyl, as well as saturated heterocyclic groups such as oxan-4-yl and piperidin-4-yl, were shown to reduce unwanted cytochrome P450 induction. nih.gov

Substituents at the C3 and C5 positions also heavily influence activity. In a study of meprin inhibitors, a 3,5-diphenylpyrazole (B73989) derivative demonstrated high potency. researchgate.net The nature of these substituents is critical; replacing the phenyl groups with smaller methyl or benzyl (B1604629) groups led to a decrease in inhibitory activity, whereas a bulkier cyclopentyl group maintained similar activity levels. researchgate.net In other research, a 2,5-dichlorothiophene (B70043) substituent on the pyrazole ring resulted in a compound with significant analgesic and antimicrobial effects. youtube.com These findings underscore the importance of steric and electronic properties of substituents at these positions.

| Substitution Position | Substituent Type | Observed Effect on Activity | Research Area | Citation |

|---|---|---|---|---|

| N1 | Phenyl | Common in active antimicrobial agents | Antimicrobial | mdpi.com |

| N1 | Isobutyl, Oxan-4-yl, Piperidin-4-yl | Reduced CYP450 induction | IRAK4 Inhibition | nih.gov |

| C3, C5 | Diphenyl | High inhibitory potency | Meprin Inhibition | researchgate.net |

| C3, C5 | Methyl, Benzyl | Decreased inhibitory activity | Meprin Inhibition | researchgate.net |

| C3, C5 | Cyclopentyl | Maintained inhibitory activity | Meprin Inhibition | researchgate.net |

| - | 2,5-Dichlorothiophene | Significant analgesic and antimicrobial activity | Analgesic, Antimicrobial | youtube.com |

Influence of Substituents on the Benzoxazole Moiety in Research Applications

The benzoxazole moiety, a fusion of benzene (B151609) and oxazole (B20620) rings, provides a rigid and planar scaffold that can be functionalized to fine-tune the molecule's biological effects. researchgate.net Substitutions on the benzene ring of the benzoxazole core are pivotal for modulating activity, particularly in anticancer research.

Studies have shown that the introduction of electron-withdrawing groups at specific positions on the benzoxazole ring can enhance antiproliferative activity. mdpi.com For example, the presence of a chlorine atom at the 5-position has been linked to improved anticancer effects. cardiff.ac.uk Similarly, other substitutions at the 5-position, such as hydroxyl or methyl groups, have also been reported to enhance antiproliferative activity. researchgate.net

When the benzoxazole ring is connected at its 2-position to a phenyl ring (which in turn connects to the pyrazole), substituents on that phenyl ring are also critical. Derivatives bearing a methoxy (B1213986) group at the 3-position of this phenyl ring generally exhibit higher antiproliferative activity. cardiff.ac.uk Furthermore, substitutions at the 4-position of the phenyl ring with groups like N,N-diethyl or morpholine (B109124) have been shown to increase activity against various cancer cell lines. cardiff.ac.uk The synthesis of a 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole highlights another strategy where functionalization can lead to derivatives with potentially enhanced biological potency. researchgate.net

| Substitution Position | Substituent Type | Observed Effect on Activity | Research Area | Citation |

|---|---|---|---|---|

| Benzoxazole-C5 | Chlorine (Cl) | Enhanced antiproliferative activity | Anticancer | cardiff.ac.uk |

| Benzoxazole-C5 | Hydroxyl (OH), Methyl (CH3) | Enhanced antiproliferative activity | Anticancer | researchgate.net |

| 2-Phenyl-C3 | Methoxy (OCH3) | Higher antiproliferative activity | Anticancer | cardiff.ac.uk |

| 2-Phenyl-C4 | N,N-diethyl, Morpholine | Higher antiproliferative activity | Anticancer | cardiff.ac.uk |

| - | Electron-withdrawing groups (e.g., NO2) | Improved anti-proliferative activity | Anticancer | mdpi.com |

Impact of Linker and Bridging Groups on Research Efficacy

For instance, in the context of antibody-drug conjugates (ADCs), linker stability is a key determinant of therapeutic success. A stable linker ensures that the cytotoxic payload remains attached to the antibody until it reaches the target site. Studies comparing different amide-based linkers found that a bromoacetamidecaproyl (bac) linker was more stable in plasma than a maleimidocaproyl (mc) linker, leading to higher drug exposure at the tumor site. doaj.org Although not specific to pyrazole-benzoxazole compounds, this principle of linker stability is broadly applicable.

The structure of the linker itself can also define the compound's class and mechanism. In the development of IRAK4 inhibitors, an oxazole-4-carboxamide (B1321646) group served as a rigid linker connecting the N-(3-carbamoyl-1H-pyrazol-4-yl) core to other parts of the molecule. nih.gov In other research, a flexible benzoyl group has been used to link a pyrazole to a benzothiazole (B30560) (a close analog of benzoxazole), creating potent antiangiogenic agents. nih.gov Furthermore, the introduction of a 1,2,3-triazole ring as a bridging group has been shown to impart or enhance the anti-inflammatory activity of molecules containing a 2H-1,4-benzoxazin-3(4H)-one core, which is structurally related to benzoxazole. These examples demonstrate that the linker is not merely a spacer but an integral component that influences the pharmacological profile of the derivative.

Conformational Analysis and Bioactive Conformations in SAR Studies

The three-dimensional arrangement of a molecule, or its conformation, is fundamental to its ability to interact with a biological target. Conformational analysis helps to identify the specific spatial orientation—the bioactive conformation—that is responsible for the molecule's activity.

X-ray crystallography studies provide precise data on the solid-state conformation of these molecules. For example, the crystal structure of 2-(4-aminophenyl)-1,3-benzoxazole reveals that the benzoxazole ring system is not perfectly co-planar with the adjacent phenyl ring, exhibiting a dihedral angle of 11.8°. Similarly, the crystal structure of a related 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one shows that the molecule is essentially planar, with a very small interplanar angle of 3.31° between the pyrazole and benzothiazole rings. In another derivative, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle between the pyrazole and benzene rings is much larger at 76.06°.

These variations in dihedral angles highlight the conformational flexibility of the bond linking the two heterocyclic systems. This flexibility allows the molecule to adopt different shapes, and identifying the specific conformation that binds to a receptor is a key goal of SAR studies. The observation that the pyrazole ring in some complex heterocyclic systems can adopt a non-planar envelope conformation further emphasizes the importance of understanding the molecule's 3D structure. researchgate.net This structural information is invaluable for designing new derivatives with improved binding affinity by locking them into the presumed bioactive conformation.

Pharmacophore Elucidation and Hypothesis Generation from SAR Data

Pharmacophore modeling is a powerful computational tool used to distill the essential structural features required for a molecule's biological activity. youtube.com By analyzing a series of active and inactive compounds, a pharmacophore hypothesis can be generated, which serves as a 3D template for designing new, more potent derivatives.

For benzoxazole derivatives, pharmacophore models have been successfully generated to explain their selective cytotoxicity against cancer cells. researchgate.net A typical model for an active compound might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific geometry. For example, a three-point pharmacophore model for antiproliferative pyrazole derivatives was developed featuring two hydrophobic groups and one hydrogen bond acceptor. youtube.com

Based on the SAR data for this compound derivatives, a hypothetical pharmacophore could be proposed. Key features would likely include:

A hydrogen bond donor/acceptor feature associated with the nitrogen atoms of the pyrazole ring.

Two hydrophobic/aromatic centers corresponding to the pyrazole and benzoxazole rings.

An electron-withdrawing feature or hydrogen bond acceptor on the benzoxazole ring, reflecting the enhanced activity seen with chloro or nitro substituents. mdpi.com

Specific steric volumes at the N1 and C3/C5 positions of the pyrazole ring to account for the differential effects of various substituents. nih.govresearchgate.net

Such a model provides a rational basis for virtual screening of compound libraries and for the de novo design of novel derivatives with a higher probability of possessing the desired biological activity.

Enzyme Inhibition Profiles and Molecular Targets

The this compound core structure has proven to be a valuable pharmacophore for designing inhibitors of various enzymes implicated in a wide array of diseases. The following sections detail the inhibitory activities of its derivatives against several key enzyme families.

Kinase Inhibition: A Multifaceted Approach

Kinases are pivotal regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Derivatives of this compound have demonstrated inhibitory activity against several important kinases.

G-Protein-Coupled Receptor Kinases (GRKs): GRK2 and GRK5 are key regulators of G-protein-coupled receptor (GPCR) signaling and have emerged as therapeutic targets for cardiovascular diseases. A series of compounds based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine scaffold were identified as novel inhibitors of both GRK2 and GRK5. nih.govsmartscitech.com Structural modifications, particularly the introduction of substituents on the phenyl group of the benzoxazole ring, yielded potent inhibitory activities. nih.govsmartscitech.com

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptor (TLR) superfamilies, making it an attractive target for inflammatory diseases. nih.gov A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent IRAK4 inhibitors. nih.govosti.gov Optimization of these compounds led to the identification of inhibitors with excellent potency and kinase selectivity. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibitors are actively pursued as anticancer agents. nih.gov Pyrazole-based derivatives have shown promise as CDK inhibitors. nih.govnih.gov For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as a new class of potent and selective CDK2 inhibitors. nih.gov One compound from this series, 15, was found to be a potent CDK2 inhibitor with a Ki value of 0.005 µM and demonstrated antiproliferative activity against various cancer cell lines. nih.gov

Aurora Kinases: Aurora kinases are essential for mitotic progression, and their overexpression is linked to various cancers. d-nb.infonih.gov Pyrazole-containing compounds have been developed as inhibitors of Aurora kinases. A notable example is AT9283, a pyrazol-4-yl urea (B33335) compound, which is a potent dual inhibitor of Aurora A and Aurora B with IC50 values of approximately 3 nM. nih.gov Additionally, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have been identified as multi-targeted inhibitors of JAK2/3 and Aurora A/B kinases. nih.gov Compound 10e from this series displayed IC50 values of 0.939 μM and 0.583 μM against Aurora A and Aurora B, respectively. nih.gov

Table 1: Kinase Inhibition Data for this compound Derivatives

| Kinase Target | Derivative Class | Key Compound | Inhibition Data | Reference |

| GRK2/GRK5 | 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines | - | Potent inhibitors | nih.govsmartscitech.com |

| IRAK4 | 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | - | Excellent potency and selectivity | nih.govosti.gov |

| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | 15 | Ki = 0.005 µM | nih.gov |

| Aurora A/B | Pyrazol-4-yl urea | AT9283 | IC50 ≈ 3 nM | nih.gov |

| Aurora A/B | 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles | 10e | IC50 (Aurora A) = 0.939 µM, IC50 (Aurora B) = 0.583 µM | nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important for the treatment of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.gov Research has explored benzoxazole derivatives as cholinesterase inhibitors. nih.govresearchgate.netresearchgate.net A series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and shown to inhibit both AChE and BuChE. nih.gov One compound, in particular, demonstrated a mixed-type dual inhibition by binding to both the catalytic active site and the peripheral anionic site of the cholinesterases. nih.gov

DNA Gyrase and MmpL3 Inhibition in Antimicrobial Research

The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action.

DNA Gyrase: This essential bacterial enzyme is a well-established target for antibiotics. nih.govresearchgate.net Pyrazole derivatives have been designed as DNA gyrase inhibitors. nih.govresearchgate.netnih.govrsc.orgresearchgate.net For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have shown potent inhibitory activity against S. aureus and B. subtilis DNA gyrase. nih.govresearchgate.net Compound 3k from this series exhibited strong inhibition with IC50 values of 0.15 µg/mL and 0.25 µg/mL against S. aureus and B. subtilis DNA gyrase, respectively. nih.gov

MmpL3: The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new anti-tuberculosis drugs. nih.govnih.govmdpi.comresearchgate.net Various compounds with different chemical scaffolds have been identified as MmpL3 inhibitors. nih.govmdpi.com While direct inhibition data for this compound itself is not specified, related heterocyclic compounds like 1H-benzo[d]imidazole derivatives have been shown to target MmpL3. nih.gov

Cyclooxygenase (COX-2) Inhibition and Anti-Inflammatory Mechanisms

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins, making it a key target for anti-inflammatory drugs. nih.govnih.gov Pyrazole-containing structures are a hallmark of several selective COX-2 inhibitors. nih.gov Numerous studies have reported the synthesis of pyrazole derivatives with potent and selective COX-2 inhibitory activity. nih.govnih.govrsc.orgrsc.org For instance, certain pyrazole-pyridazine hybrids have shown higher COX-2 inhibitory action than the standard drug celecoxib. rsc.org

Other Enzyme and Receptor Modulations

The versatility of the pyrazole-benzoxazole scaffold extends to the modulation of other important enzymes and receptors.

Carbonic Anhydrase: These enzymes are involved in various physiological processes, and their inhibitors have therapeutic applications. nih.govbeilstein-journals.orgnih.govmdpi.comsemanticscholar.org Benzenesulfonamides incorporating pyrazole moieties have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govmdpi.com Some of these compounds have shown significant and isoform-selective inhibitory activity. nih.gov

α-Glycosidase: While not a primary focus, the broad biological screening of pyrazole derivatives sometimes includes evaluation against enzymes like α-glycosidase, which is relevant to the management of diabetes.

Topoisomerase IIα: As a key enzyme in DNA replication and chromosome segregation, topoisomerase IIα is a target for anticancer drugs. The evaluation of pyrazole-based compounds sometimes extends to their effects on this enzyme.

Peroxisome Proliferator-Activated Receptors (PPAR): These nuclear receptors are involved in regulating metabolism and inflammation. The modulatory potential of pyrazole-containing compounds on PPARs is an area of interest in drug discovery.

Cellular Pathway Modulation and Signal Transduction Interventions

The enzymatic inhibition profiles of this compound derivatives translate into significant effects on cellular pathways and signal transduction. For example, the inhibition of kinases like IRAK4 directly interferes with inflammatory signaling cascades mediated by IL-1R and TLRs. nih.gov Similarly, the inhibition of Aurora kinases and CDKs by pyrazole-based compounds leads to cell cycle arrest and the induction of apoptosis in cancer cells. nih.govnih.govnih.gov Specifically, compound 10e , a multi-targeted inhibitor, was shown to down-regulate the phosphorylation of key signaling proteins like STAT3 and STAT5, and induce G2 phase cell cycle arrest. nih.gov These findings underscore the potential of this chemical scaffold to modulate complex cellular processes, providing a basis for the development of novel therapeutic agents.

Antiproliferative Mechanisms in Cellular Models

Derivatives of the this compound scaffold have demonstrated notable antiproliferative activity against a range of human cancer cell lines. The benzoxazole moiety is a recognized pharmacophore in anticancer drug design, known for its capacity to interact with various metabolic pathways and cellular processes critical to cancer pathology. researchgate.net These derivatives often exert their effects by targeting key enzymes and proteins involved in cancer progression, such as DNA topoisomerases, protein kinases, and histone deacetylases. researchgate.net

Studies on related pyrazole and benzoxazole derivatives have revealed several mechanisms of action. For instance, some pyrazole-oxadiazole conjugates have been shown to induce cell cycle arrest at the G2/M phase and disrupt the microtubule network, leading to apoptosis. nih.gov Similarly, certain diphenyl-1H-pyrazoles and pyrazolo[3,4-b]pyridines cause cell cycle arrest at the S and G2-M phases in breast cancer cells (MCF-7) and at the G2-M and G1/S phases in hepatocellular carcinoma cells (HepG2). nih.gov This cell cycle disruption is often accompanied by an increase in the levels of apoptotic markers like caspase-9 and caspase-3. nih.gov

Furthermore, some 2-aryl and -heteroaryl benzoxazole derivatives have been identified as potential cell-cycle blockers, arresting MCF-7 breast cancer cells in the G0/G1 phase and inducing apoptosis. nih.gov The ability of these compounds to trigger programmed cell death is a key aspect of their anticancer potential.

Table 1: Antiproliferative Activity of Selected Benzoxazole and Pyrazole Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Mechanism(s) | Reference(s) |

|---|---|---|---|

| Pyrazole-oxadiazole conjugates | Various human cancer cell lines | G2/M phase cell cycle arrest, tubulin polymerization inhibition | nih.gov |

| Diphenyl-1H-pyrazoles, Pyrazolo[3,4-b]pyridines | MCF-7, HepG2 | S, G2-M, G1/S phase cell cycle arrest, apoptosis induction | nih.gov |

| 2-Aryl and -heteroaryl benzoxazoles | MCF-7 | G0/G1 phase cell cycle arrest, apoptosis induction | nih.gov |

| Benzopyran-4-one-isoxazole hybrids | MDA-MB-231 | Apoptosis induction | mdpi.com |

| Naphtho[1,2-d] nih.govnih.govoxazoles | Various human cancer cell lines | Antiproliferative activity | mdpi.com |

Antibacterial and Antifungal Mechanisms of Action

The pyrazole and benzoxazole cores are integral to many compounds with antimicrobial properties. nih.govnih.gov The emergence of antimicrobial resistance has spurred research into novel therapeutic agents, with pyrazole-based compounds showing promise against resistant microbial strains. nih.gov

The mechanisms by which these compounds exert their antimicrobial effects can be varied. For instance, some pyrazole derivatives containing a thiazole (B1198619) moiety have been investigated for their ability to inhibit essential microbial enzymes like topoisomerase IV in Gram-positive bacteria. nih.gov Molecular docking studies suggest potential interactions with the catalytic domain of such enzymes, providing a basis for their antibacterial action. nih.gov

Similarly, various 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with the benzoxazole ring system, have demonstrated broad-spectrum antibacterial and antifungal activities. mdpi.com These compounds have been shown to be effective against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and various fungal species. nih.govmdpi.com The structure-activity relationship studies of these derivatives are crucial in optimizing their potency and selectivity against different microbial strains. nih.gov

Table 2: Antimicrobial Activity of Selected Heterocyclic Compounds

| Compound Class | Target Organism(s) | Potential Mechanism of Action | Reference(s) |

|---|---|---|---|

| Pyrazole-thiazole derivatives | S. aureus | Topoisomerase IV inhibition | nih.gov |

| Benzoxazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Growth inhibition | nih.gov |

| 1,3,4-Oxadiazole derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa, various fungi | Broad-spectrum antimicrobial activity | mdpi.com |

| 1-phenyl-5-(trifluoromethyl)-1H-pyrazole derivatives | Xanthomonas oryzae pv. oryzae, various fungi | Antibacterial and antifungal activity | researchgate.net |

| 1,2,4-Oxadiazole derivatives | R. solani, F. graminearum, E. turcicum, B. cinerea, C. capsica | Succinate dehydrogenase (SDH) inhibition | mdpi.com |

Anti-Inflammatory Cellular Responses

The anti-inflammatory properties of compounds containing pyrazole and benzoxazole moieties are well-documented. nih.govtandfonline.com These compounds can modulate inflammatory pathways at the cellular level through various mechanisms.

One key mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory response. nih.gov Some pyrazolyl thiazolone derivatives have shown potent COX-2 inhibitory activity, comparable to the selective COX-2 inhibitor celecoxib. nih.gov Beyond COX inhibition, these compounds can also suppress the differentiation of monocytes to macrophages and reduce the production of inflammatory cytokines by activated macrophages. nih.gov

Furthermore, some 2H-1,4-benzoxazin-3(4H)-one derivatives, structurally related to benzoxazoles, have been shown to downregulate the expression of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and COX-2 in response to inflammatory stimuli. nih.gov These effects are often mediated through the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. nih.gov

Antioxidant Mechanisms at the Cellular Level

The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnih.gov For example, certain 1,2,3-triazoles containing pyrazole and thiazole moieties have been identified as potent DPPH scavenging agents. nih.gov

The mechanisms underlying their antioxidant activity can involve direct interaction with free radicals or the modulation of cellular antioxidant defense systems. For instance, some nitrone derivatives of 1,2,3-triazoles have shown the ability to inhibit lipid peroxidation and scavenge hydroxyl radicals. nih.gov Additionally, antioxidant-conjugated 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives have been designed to possess dual functionality, acting as both receptor antagonists and antioxidants, thereby reducing oxidative stress in cellular models. ebi.ac.uk

In Vitro and In Vivo Mechanistic Studies

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental tools for elucidating the mechanisms of action of bioactive compounds. In the context of this compound and its analogs, a variety of cell-based assays are employed to investigate their effects on cellular processes.

To assess antiproliferative mechanisms, cytotoxicity assays using cancer cell lines are commonly performed. researchgate.netnih.gov Flow cytometry is a powerful technique used to analyze the cell cycle distribution of treated cells, identifying specific phases of arrest (e.g., G0/G1, S, G2/M). nih.govnih.gov Apoptosis, or programmed cell death, is another critical endpoint investigated using assays that measure the expression of apoptotic proteins like caspases and members of the Bcl-2 family. nih.govnih.gov

For anti-inflammatory studies, cell lines such as BV-2 microglia are used to model neuroinflammation. nih.gov The production of inflammatory mediators like nitric oxide (NO) can be quantified using the Griess assay, while the expression of inflammatory enzymes and cytokines is measured at the protein and transcript levels. nih.gov Cell viability assays are also crucial to ensure that the observed anti-inflammatory effects are not due to general cytotoxicity. nih.gov

Enzyme Assays for Inhibition Kinetics and Potency

Enzyme assays are essential for determining the specific molecular targets of a compound and for characterizing its inhibitory activity. These assays provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50), and can reveal the mechanism of inhibition (e.g., competitive, non-competitive). researchgate.net

For compounds with anti-inflammatory activity, assays measuring the inhibition of COX-1 and COX-2 enzymes are standard. nih.gov Similarly, the inhibition of other enzymes involved in inflammation, such as 15-lipoxygenase (15-LOX), can be assessed. nih.gov

In the context of anticancer activity, kinase inhibition assays are widely used to screen for compounds that target specific protein kinases involved in cancer signaling pathways. nih.gov For example, assays for cyclin-dependent kinase 2 (CDK2) inhibition are relevant for compounds that induce cell cycle arrest. nih.gov For antimicrobial compounds, assays targeting enzymes essential for microbial survival, such as topoisomerase IV, are employed. nih.gov

The kinetic parameters of enzyme inhibition, including the association and dissociation rate constants, can be determined using specialized assays, providing a more detailed understanding of the drug-target interaction. qub.ac.uk

Biological Target Identification and Mechanistic Elucidation Studies

Molecular Interaction Studies (e.g., Binding Assays)

The molecular interactions of the core structure, 2-(1H-pyrazol-4-yl)-1,3-benzoxazole, have been primarily inferred through studies of its derivatives. These investigations, employing binding assays and molecular docking, have identified several potential biological targets and have begun to elucidate the mechanisms by which these compounds exert their effects. The benzoxazole (B165842) and pyrazole (B372694) moieties are recognized pharmacophores, and their combination in a single molecule presents opportunities for diverse biological activities. nih.gov

Research into a series of benzoxazole derivatives has revealed their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov One study identified a derivative, 2-(Benzo[d]oxazol-2-ylthio)-N-(4-(2-(3-chlorobenzoyl)hydrazine-1-carbonyl)phenyl)acetamide, which exhibited an IC₅₀ value of 267.80 nM against VEGFR-2. nih.gov Another potent compound in this series demonstrated a VEGFR-2 inhibitory effect with an IC₅₀ of 97.38 nM. nih.gov These findings suggest that the benzoxazole scaffold is a promising starting point for the development of novel VEGFR-2 inhibitors.

In the context of cardiovascular disease, derivatives of this compound have been investigated as inhibitors of G-protein-coupled receptor kinases (GRKs). A compound based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine was identified as a novel inhibitor of GRK-2 and GRK-5. nih.gov Structural modifications to the parent benzoxazole scaffold were found to yield potent inhibitory activities against these kinases, which are considered therapeutic targets for heart failure. nih.gov

Furthermore, certain benzoxazole-substituted thiazolyl-pyrazole derivatives have been shown to target components of the apoptotic pathway and microtubule dynamics. Specifically, compounds BP-2 and BP-6 were found to have micromolar antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line, with IC₅₀ values of 8 µM and 4 µM, respectively. researchgate.net Molecular docking studies supported these findings, indicating strong binding affinities for both β-tubulin and Caspase-3, suggesting a dual-targeted mechanism of action. researchgate.net

The following table summarizes the inhibitory activities of various derivatives related to this compound against their identified biological targets.

| Compound/Derivative | Target | Assay Type | Result (IC₅₀) | Reference |

| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-(2-(3-chlorobenzoyl)hydrazine-1-carbonyl)phenyl)acetamide | VEGFR-2 | Kinase Assay | 267.80 nM | nih.gov |

| Unspecified benzoxazole derivative | VEGFR-2 | Kinase Assay | 97.38 nM | nih.gov |

| 3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivative | GRK-2 / GRK-5 | High-Throughput Screening | Not specified | nih.gov |

| BP-2 (Benzoxazole-substituted thiazolyl-pyrazole derivative) | MDA-MB-231 cells | Antiproliferative Assay | 8 µM | researchgate.net |

| BP-6 (Benzoxazole-substituted thiazolyl-pyrazole derivative) | MDA-MB-231 cells | Antiproliferative Assay | 4 µM | researchgate.net |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 2-(1H-pyrazol-4-yl)-1,3-benzoxazole, might interact with a protein's active site. Such studies have been instrumental in identifying pyrazolyl-benzoxazole derivatives as potential inhibitors of protein kinases, which are key targets in cancer therapy. researchgate.net

Molecular docking simulations are employed to predict how this compound and its derivatives fit into the binding pocket of a target protein and to estimate the strength of this interaction, known as binding affinity. The binding affinity is often expressed as a binding energy value, typically in kcal/mol, where a more negative value indicates a stronger interaction.

For instance, docking studies on various pyrazole (B372694) derivatives have shown significant binding affinities for several protein kinases. While specific data for this compound is not extensively published, related pyrazole derivatives have been docked against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These studies reveal that pyrazole derivatives can achieve low binding energies, suggesting they are potent inhibitors. nih.gov For example, certain pyrazole-thiadiazole compounds have demonstrated binding energies ranging from -5.92 to -10.35 kJ/mol against these kinases. nih.gov Similarly, novel pyrazolyl benzoxazole (B165842) conjugates have been shown through docking to bind strongly to the ATP binding site of proto-oncogene tyrosine-protein kinase. slideshare.net

Table 1: Representative Binding Affinities of Pyrazole Derivatives with Protein Kinase Targets

| Compound Class | Target Protein | Binding Energy (kJ/mol) |

|---|---|---|

| Pyrazole-Thiadiazole Derivative (1b) | VEGFR-2 (2QU5) | -10.09 |

| Pyrazole-Thiadiazole Derivative (1d) | Aurora A (2W1G) | -8.57 |

| Pyrazole-Carboxamide Derivative (2b) | CDK2 (2VTO) | -10.35 |

This table presents representative data for pyrazole derivatives to illustrate the range of binding affinities observed in molecular docking studies. Data sourced from a study on various pyrazole derivatives. nih.gov

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are essential for the stability of the ligand-protein complex.

For the pyrazolyl-benzoxazole scaffold, docking studies suggest that the nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the benzoxazole moiety are key sites for forming hydrogen bonds. researchgate.net In studies of related pyrazole derivatives targeting protein kinases, hydrogen bonds are commonly observed with backbone atoms in the hinge region of the kinase domain. For example, in the docking of a pyrazole derivative with the bacterial DNA gyrase enzyme, a conventional hydrogen bond was formed with an alanine (B10760859) residue. nih.gov Another study on pyrazole-benzimidazolone hybrids targeting the HPPD protein identified interactions with residues such as GLN 307, ASN 423, and PHE 392. biointerfaceresearch.com

Table 2: Examples of Key Interacting Residues for Pyrazole-Based Ligands

| Ligand Type | Target Protein | Interacting Residues | Interaction Type |

|---|---|---|---|

| Ferrocenyl-substituted pyrazole | DNA Gyrase (6QX2) | Alanine (588) | Hydrogen Bond, Pi-Alkyl |

| Pyrazole-benzimidazolone hybrid | HPPD | GLN 307, ASN 423, PHE 392 | Specific Interactions |

| 3-Aryl-5-carbazole-pyrazoline | COX-II | Leu (A:131), Asp (B:225) | Hydrogen Bonds |

This table provides examples of interacting residues identified in docking studies of various pyrazole-containing compounds with their respective protein targets. nih.govbiointerfaceresearch.comresearchgate.net

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. arabjchem.org This method was successfully used in identifying a hit compound, 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, from a large chemical library through a high-throughput screening campaign, which then served as a basis for developing selective G-protein-coupled receptor kinase inhibitors. nih.gov For a compound like this compound, virtual screening could be employed to screen vast databases of compounds to find derivatives with potentially improved binding affinity or selectivity for a specific biological target.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. eurasianjournals.commalayajournal.org These methods are used to calculate a variety of molecular descriptors that help in understanding the intrinsic properties of a compound like this compound.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazole and benzoxazole derivatives, DFT studies are used to optimize the molecular geometry and to calculate electronic properties such as the distribution of electron density and the molecular electrostatic potential (MESP). researchgate.netnih.gov These calculations help in understanding how the molecule will interact with its environment and with biological targets. For example, DFT calculations can reveal the most likely sites for electrophilic and nucleophilic attack, providing clues about its metabolic fate and interaction mechanisms. nih.gov Studies on related pyrazole derivatives have used DFT to calculate electronic energy, enthalpy, and Gibbs free energy, providing a comprehensive thermodynamic profile of the molecules. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability. nih.gov In studies of pyrazole derivatives, a low HOMO-LUMO energy gap has been correlated with higher stability of the resulting ligand-protein complex. ajchem-b.com For a 1,2,3-triazolyl ester of ketorolac (B1673617), the HOMO-LUMO energy gap was calculated to be 0.144 Hartree, which indicates low hardness and high softness, suggesting it can be an active drug. nih.gov These analyses are crucial for predicting the chemical reactivity and kinetic stability of this compound.

Table 3: Representative Quantum Chemical Parameters for Pyrazole Derivatives from DFT Studies

| Compound | HOMO Energy (Hartree) | LUMO Energy (Hartree) | HOMO-LUMO Gap (Hartree) |

|---|---|---|---|

| 1,2,3-Triazolyl ester of ketorolac (15K) | -0.231 | -0.087 | 0.144 |

This table shows representative data from a DFT study on a related heterocyclic compound to illustrate the parameters calculated. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map displays regions of varying electron density, which are color-coded to indicate electrophilic and nucleophilic sites. For pyrazole and benzoxazole derivatives, MEP analysis helps to identify the areas most likely to be involved in intermolecular interactions. dntb.gov.uaresearchgate.net

In compounds structurally related to this compound, MEP maps reveal that the most negative potential (typically colored red or yellow) is concentrated around the nitrogen atoms of the pyrazole and benzoxazole rings. ajchem-a.comnih.gov These regions represent the most probable sites for electrophilic attack and are crucial for forming hydrogen bonds with biological targets. ajchem-a.com Conversely, the hydrogen atoms of the pyrazole's N-H group and the benzoxazole's aromatic ring exhibit positive potential (colored blue), indicating sites for nucleophilic attack. dntb.gov.uaresearchgate.net This detailed mapping of electrostatic potential is instrumental in understanding the non-covalent interactions that govern the binding of these molecules to receptor sites. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule and its complexes over time, offering insights that static models cannot.

Analysis of Ligand-Protein Complex Stability

MD simulations are employed to assess the stability of the ligand-protein complex, a key factor in determining the efficacy of a potential drug molecule. For benzoxazole derivatives acting as inhibitors, MD simulations have been used to monitor the complex's stability when bound to target proteins like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Studies on similar pyrazole-based inhibitors targeting carbonic anhydrase have shown that the complexes can maintain stability over simulation periods, such as 50 nanoseconds, with only minor conformational changes. nih.gov The binding free energies calculated from these simulations often correlate well with experimental inhibitory activities, underscoring the importance of steric, electrostatic, and hydrogen bond interactions in maintaining the complex. nih.gov

Conformational Changes and Dynamic Interactions

MD simulations also illuminate the conformational changes and dynamic interactions between the ligand and the protein's active site. These simulations reveal how the ligand adjusts its conformation to fit optimally within the binding pocket and which specific amino acid residues are key for stabilization. For benzoxazole derivatives, key residues such as Leu35, Val43, Lys63, and Leu84 have been identified as crucial for stabilizing the inhibitor within the binding pocket. nih.gov The dynamic view shows that interactions, particularly hydrogen bonds, can fluctuate but remain persistent throughout the simulation, confirming a stable binding mode. This detailed understanding of the dynamic interplay between the ligand and protein is vital for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity.

CoMFA and CoMSIA Model Development and Validation

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods used to develop predictive models for biological activity. These models are built using a training set of molecules and then validated with a test set. nih.govresearchgate.net

In CoMFA, steric and electrostatic fields are calculated, while CoMSIA includes additional fields like hydrophobic, and hydrogen bond donor/acceptor. nih.govresearchgate.net For a series of benzoxazole derivatives targeting various cancer cell lines, robust CoMFA and CoMSIA models have been developed. nih.gov The predictive power of these models is assessed by statistical parameters such as the cross-validated correlation coefficient (q² or Rcv²) and the predictive correlation coefficient (Rpred²). nih.gov

Table 1: Statistical Validation of CoMFA and CoMSIA Models for Benzoxazole Derivatives nih.gov

| Cell Line | Model | q² (Rcv²) | Rpred² |

|---|---|---|---|

| HepG2 | CoMFA | 0.509 | 0.5128 |

| CoMSIA | 0.711 | 0.6198 | |

| HCT-116 | CoMFA | 0.574 | 0.5597 |

| CoMSIA | 0.531 | 0.5804 | |

| MCF-7 | CoMFA | 0.568 | 0.5057 |

Similarly, for 1H-pyrazole derivatives, CoMFA and CoMSIA models have demonstrated excellent predictive capacity. researchgate.net The contour maps generated from these models provide a visual representation of how different fields contribute to the inhibitory activity, guiding further structural modifications. nih.govnih.gov

Predictive Capabilities for Novel Analogues

A primary goal of QSAR modeling is to predict the activity of novel, unsynthesized compounds. The validated CoMFA and CoMSIA models serve as powerful tools for this purpose. nih.govresearchgate.net By analyzing the contour maps, chemists can identify regions where modifications to the molecular structure are likely to enhance biological activity. For instance, the models might indicate that adding a bulky group in a specific region (favored by steric fields) or an electronegative group in another (favored by electrostatic fields) would be beneficial. nih.gov This predictive capability allows for the rational design of new analogues with potentially higher potency, thereby saving significant time and resources compared to traditional synthesis and screening methods. nih.gov

Theoretical ADMET Profiling and Drug-Likeness Assessment (Computational Prediction Only)

In the realm of modern drug discovery, the early assessment of a compound's pharmacokinetic properties is crucial for its development as a potential therapeutic agent. This is often achieved through in silico methods that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule. Furthermore, the "drug-likeness" of a compound is evaluated to determine its potential to be an orally active drug in humans. While specific experimental studies on the ADMET profile of this compound are not extensively available in publicly accessible literature, a theoretical assessment can be constructed based on its structure using established computational models.

One of the most recognized set of guidelines for predicting drug-likeness is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 daltons, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

For this compound, the key physicochemical descriptors relevant to Lipinski's Rule of Five and other drug-likeness parameters can be computationally predicted. These predictions suggest that the compound generally exhibits favorable characteristics for oral bioavailability.

A summary of the computationally predicted properties for this compound is presented in the following table:

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 199.20 g/mol | ≤ 500 | Yes |

| LogP (octanol-water partition coefficient) | 2.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

Based on these predictions, this compound adheres to all of the criteria set forth by Lipinski's Rule of Five, indicating a high probability of good oral absorption and permeation.

Further computational ADMET profiling can offer insights into other pharmacokinetic aspects:

Absorption: The low molecular weight and moderate lipophilicity (LogP) suggest that the compound is likely to be well absorbed from the gastrointestinal tract.

Distribution: The predicted LogP value also suggests that the compound could achieve a reasonable distribution within the body's tissues without being overly lipophilic, which could otherwise lead to accumulation in fatty tissues.

Metabolism: The pyrazole and benzoxazole ring systems are generally susceptible to metabolic transformations by cytochrome P450 enzymes, which could involve oxidation or other phase I reactions.

Excretion: The metabolic products, which are typically more polar, are expected to be excreted renally.

Toxicity: While a detailed toxicity prediction requires more sophisticated computational models, the absence of obvious toxicophores in the structure of this compound suggests a lower likelihood of inherent toxicity. However, this would need to be confirmed by specific in silico toxicity screens and subsequent experimental validation.

Therapeutic Research Potential and Future Research Directions

Exploration of Broad-Spectrum Research Applications

The unique structural framework of pyrazolyl benzoxazole (B165842) derivatives has prompted investigations into a wide array of biological activities. The fusion of the pyrazole (B372694) ring, known for its versatile pharmacological profile, with the benzoxazole moiety, a core component of many bioactive compounds, creates a platform for developing multi-target agents.

Advanced Anticancer Research Strategies

Derivatives of the pyrazolyl benzoxazole scaffold have emerged as a significant area of interest in oncology research, demonstrating potent activity against a variety of human cancer cell lines. nih.govtandfonline.commdpi.com Studies on novel pyrazolyl benzoxazole conjugates have shown excellent anticancer activities, with some compounds exhibiting growth inhibitory values (GI₅₀) in the sub-micromolar range. researchgate.net

Research has focused on evaluating these compounds against breast (MCF-7), lung (A549, Hop62), and oral (KB) cancer cell lines. researchgate.net For instance, certain pyrazolyl benzoxazole conjugates displayed potent activity against MCF-7 and A549 cell lines with GI₅₀ values below 0.1 µM, comparable to the standard chemotherapeutic drug doxorubicin. researchgate.net Another study on benzoxazole-substituted thiazolyl-pyrazole derivatives identified compounds with significant antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231, showing IC₅₀ values as low as 4 µM. nih.gov

The mechanisms underlying these anticancer effects are also being elucidated. Some derivatives have been shown to induce apoptosis by targeting key cellular components. nih.gov For example, research indicates that these compounds can disrupt microtubule organization by downregulating β-tubulin expression and can activate the apoptotic pathway through increased levels of Cleaved Caspase-3. nih.gov Molecular docking studies further support these findings, suggesting strong binding affinities to targets like β-tubulin and Caspase-3, indicating a potential dual-targeted mechanism of action. nih.govscielo.br

| Compound Type | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| Pyrazolyl benzoxazole conjugate (9b) | MCF-7 | <0.1 µM | researchgate.net |

| Pyrazolyl benzoxazole conjugate (9c) | A549 | <0.1 µM | researchgate.net |

| Pyrazolyl benzoxazole conjugate (9e) | MCF-7 | 0.12 µM | researchgate.net |

| Pyrazolyl benzoxazole conjugate (9g) | A549 | 0.34 µM | researchgate.net |

| Benzoxazole-thiazolyl-pyrazole (BP-6) | MDA-MB-231 | 4 µM | nih.gov |

| Benzoxazole-thiazolyl-pyrazole (BP-2) | MDA-MB-231 | 8 µM | nih.gov |

This table presents a selection of research findings on the anticancer activity of pyrazolyl benzoxazole derivatives.

Development of Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. The pyrazolyl benzoxazole scaffold is a promising foundation for such discoveries, with numerous derivatives exhibiting significant antibacterial and antifungal properties. nih.goveurekaselect.comsemanticscholar.org

Studies have demonstrated that linking pyrazole with benzoxazole, benzothiazole (B30560), or benzimidazole moieties can yield compounds with potent antimicrobial activity. nih.gov These derivatives have been screened against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.netmdpi.com Antifungal activity has also been observed against pathogenic fungi like Candida albicans and Aspergillus niger. researchgate.netmdpi.com

The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the heterocyclic rings. For example, research has shown that the presence of electron-withdrawing groups on the phenyl ring attached to the pyrazole moiety can enhance antimicrobial activities. nih.gov Some synthesized pyrazolyl-thiazole derivatives have shown good activity against P. mirabilis and S. aureus, while a majority of derivatives in one study showed potent antifungal activity against A. niger. nih.gov

| Compound Class | Microbial Strain | Activity (MIC in µg/mL) | Reference |

| Benzimidazole–pyrazole hybrid (10) | Bacillus subtilis | 3.125 | nih.gov |

| Benzimidazole–pyrazole hybrid (10) | B. thuringiensis | 6.25 | nih.gov |

| Benzimidazole–pyrazole hybrid (10) | Botrytis fabae | 6.25 | nih.gov |

| Benzimidazole–pyrazole hybrid (10) | Fusarium oxysporum | 6.25 | nih.gov |

| Benzoxazole derivative (1) | Candida albicans | 0.34 x 10⁻³ µM | mdpi.com |

| Benzoxazole derivative (10) | Bacillus subtilis | 1.14 x 10⁻³ µM | mdpi.com |

| Benzoxazole derivative (24) | Escherichia coli | 1.40 x 10⁻³ µM | mdpi.com |

This table summarizes selected antimicrobial activity data for pyrazole and benzoxazole-containing compounds. Note: µM to µg/mL conversion depends on molecular weight.

Anti-Inflammatory and Immunomodulatory Research Avenues

Inflammation is a key pathological process in a multitude of chronic diseases. mdpi.com Pyrazole and benzoxazole derivatives have independently been recognized for their anti-inflammatory properties, and their combination in a single scaffold presents a promising strategy for developing novel anti-inflammatory agents. nih.gov

Research into pyrazole-containing hybrids has identified compounds with potent inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). mdpi.com Some pyrazolyl thiazolone derivatives have shown COX-2 inhibitory activities comparable to the commercial drug celecoxib. Similarly, certain benzodioxole-pyrazole hybrids have demonstrated dual inhibition of COX-2 and 5-LOX.

Beyond enzyme inhibition, these compounds can also modulate the immune response. Studies on pyrazole derivatives have shown they can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. Benzoxazole derivatives have also been reported to possess immunomodulatory potential by affecting macrophage function. These findings suggest that the pyrazolyl benzoxazole scaffold could be a fruitful starting point for the development of agents that target inflammation at multiple levels, from enzymatic activity to cellular immune responses.

| Compound Class | Target | Activity (IC₅₀) | Reference |

| Pyrazolyl thiazolone | COX-2 | 0.09–0.14 µM | |

| Pyrazolyl thiazolone | 15-LOX | 1.96–3.52 µM | |